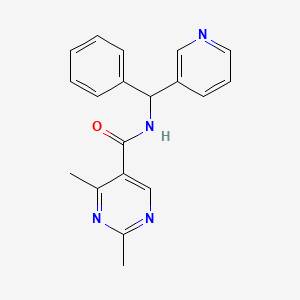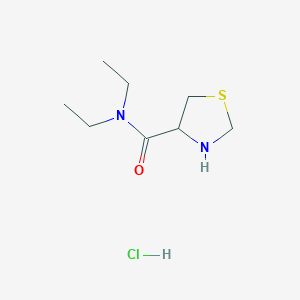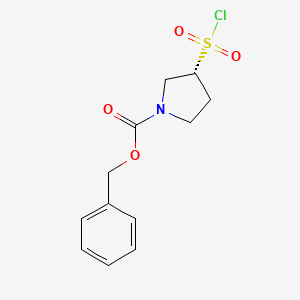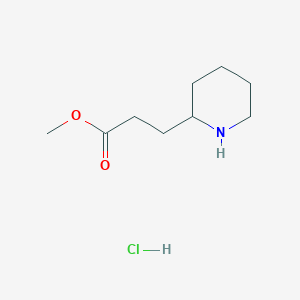
2-(2,5-Dichlorobenzoyl)-5-methylpyridine
Übersicht
Beschreibung
2,5-Dichlorobenzoyl chloride is a solid compound with the empirical formula C7H3Cl3O and a molecular weight of 209.46 . It is used in early discovery research as part of a collection of unique chemicals .
Synthesis Analysis
Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives in good yields . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Molecular Structure Analysis
The molecular structure of 2,5-Dichlorobenzoyl chloride consists of a benzene ring with two chlorine atoms and a carbonyl chloride group .Wissenschaftliche Forschungsanwendungen
-
Synthesis of Dichlorobenzamide Derivatives
- Field : Organic Chemistry
- Application Summary : Dichlorobenzamide derivatives are synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . These compounds have a wide range of physical, chemical, and biological properties .
- Methods : The key substrate 3,5-dichlorobenzoic acid is prepared by hydrolysis of 3,5-dichlorobenzonitrile in sodium hydroxide aqueous solution. This acid is then treated with excess thionyl chloride to afford the dichlorobenzoyl chloride . This chloride is then reacted with arylamine compounds to produce the dichlorobenzamide derivatives .
- Results : A series of dichlorobenzamide derivatives were successfully synthesized. The structures of these new compounds were confirmed by nuclear magnetic resonance and infrared spectroscopy .
-
Synthesis of Benzoxazoles
- Field : Medicinal Chemistry
- Application Summary : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
- Methods : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
- Results : There has been a large upsurge in the synthesis of benzoxazole via different pathways .
- Synthesis of Dichlorobenzamide Derivatives
- Field : Organic Chemistry
- Application Summary : 2,5-Dichlorobenzoyl chloride is used in the synthesis of dichlorobenzamide derivatives . These compounds have a wide range of physical, chemical, and biological properties .
- Methods : The key substrate 3,5-dichlorobenzoic acid is prepared by hydrolysis of 3,5-dichlorobenzonitrile in sodium hydroxide aqueous solution. This acid is then treated with excess thionyl chloride to afford the dichlorobenzoyl chloride . This chloride is then reacted with arylamine compounds to produce the dichlorobenzamide derivatives .
- Results : A series of dichlorobenzamide derivatives were successfully synthesized. The structures of these new compounds were confirmed by nuclear magnetic resonance and infrared spectroscopy .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2,5-dichlorophenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-2-5-12(16-7-8)13(17)10-6-9(14)3-4-11(10)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSNCMKRQMRKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorobenzoyl)-5-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one](/img/structure/B1421407.png)
![Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride](/img/structure/B1421409.png)
![[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/structure/B1421411.png)

![5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole](/img/structure/B1421413.png)


![methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1421416.png)




